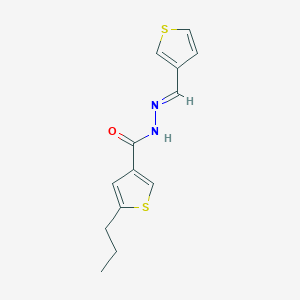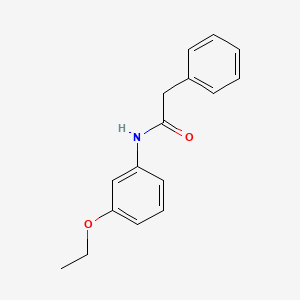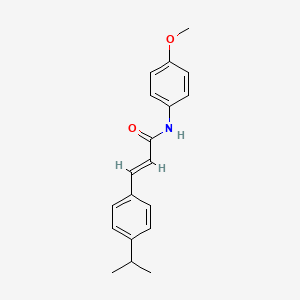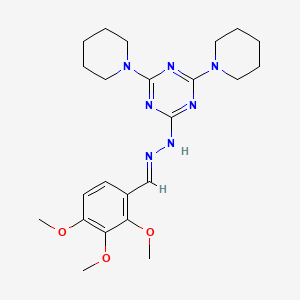![molecular formula C18H25N3O3 B5883707 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate](/img/structure/B5883707.png)
4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate, also known as PAPP, is a compound that has been extensively studied in the field of biochemistry and pharmacology. PAPP is a potent inhibitor of insulin-like growth factor binding protein-4 (IGFBP-4), which is a protein that regulates the bioavailability of insulin-like growth factor-1 (IGF-1). In
Mecanismo De Acción
4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate inhibits the binding of IGFBP-4 to IGF-1, which increases the bioavailability of IGF-1. This results in increased signaling through the IGF-1 receptor, which promotes cell growth and proliferation. 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate has also been shown to promote the degradation of IGFBP-4, which further increases the bioavailability of IGF-1.
Biochemical and Physiological Effects:
4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate has been shown to have a number of biochemical and physiological effects. In addition to its effects on IGF-1 signaling, 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate has been shown to increase the expression of genes involved in glucose metabolism and insulin signaling. 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate has also been shown to reduce inflammation and oxidative stress in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate in lab experiments is its specificity for IGFBP-4. 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate does not inhibit the binding of other IGFBPs to IGF-1, which allows for more precise manipulation of the IGF-1 signaling pathway. However, 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate is a relatively new compound, and its long-term effects on animal models and humans are not yet known.
Direcciones Futuras
There are several potential future directions for research on 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate. One area of interest is the use of 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate in the treatment of cancer. 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further research is needed to determine its potential as a cancer therapy. Another area of interest is the use of 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate in the treatment of diabetes. 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate has been shown to improve insulin sensitivity in animal models, and further research is needed to determine its potential as a diabetes therapy. Finally, further research is needed to determine the long-term effects of 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate on animal models and humans, as well as its potential for off-target effects.
Métodos De Síntesis
The synthesis of 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate involves the reaction of 4-aminophenyl-1-piperidinecarboxylic acid with N-(tert-butoxycarbonyl)-1-piperidinecarboxamidine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction yields 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate as a white solid with a purity of over 95%.
Aplicaciones Científicas De Investigación
4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate has been extensively studied for its potential use in the treatment of various diseases, including cancer and diabetes. 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate has been shown to inhibit the growth of cancer cells by reducing the bioavailability of IGF-1, which is a growth factor that promotes cell proliferation. 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate has also been shown to improve insulin sensitivity in diabetic animals by increasing the bioavailability of IGF-1.
Propiedades
IUPAC Name |
[4-(piperidine-1-carbonylamino)phenyl] piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c22-17(20-11-3-1-4-12-20)19-15-7-9-16(10-8-15)24-18(23)21-13-5-2-6-14-21/h7-10H,1-6,11-14H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUZIFVMMAHJMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NC2=CC=C(C=C2)OC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Piperidine-1-carbonylamino)phenyl] piperidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(2-phenoxyacetyl)amino]phenyl}butanamide](/img/structure/B5883649.png)
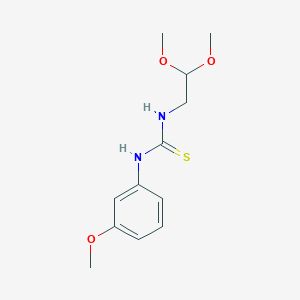
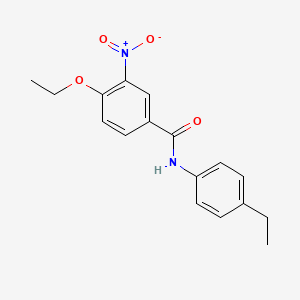
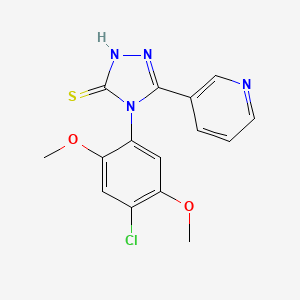
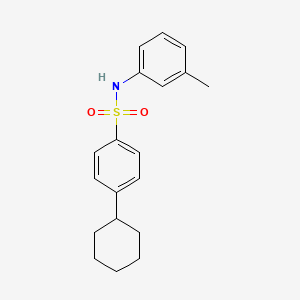
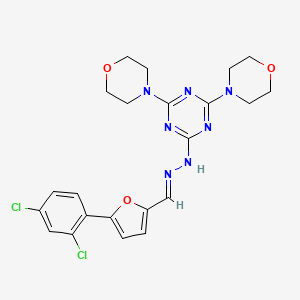

![3-(4-chlorophenyl)-6-(1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5883692.png)
![[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5883697.png)
